Bis(2-cyclohexylphenyl)(phenyl)phosphine

Steric Parameter Tolman Cone Angle Ligand Design

Bis(2-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine ligand belonging to the dialkylbiaryl phosphine (Buchwald-type) class, characterized by a phosphorus center bonded to two sterically demanding 2-cyclohexylphenyl groups and one phenyl group. Its design integrates the strong σ-donating capacity of a trialkylphosphine with the unique steric and electronic modulation provided by ortho-substituted aryl rings, a feature central to the exceptional activity of Buchwald ligands in palladium-catalyzed cross-coupling reactions.

Molecular Formula C30H35P
Molecular Weight 426.6 g/mol
Cat. No. B12870555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-cyclohexylphenyl)(phenyl)phosphine
Molecular FormulaC30H35P
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5CCCCC5
InChIInChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-12-22-29(27)31(26-18-8-3-9-19-26)30-23-13-11-21-28(30)25-16-6-2-7-17-25/h3,8-13,18-25H,1-2,4-7,14-17H2
InChIKeyQHSWIQCSZNFHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-cyclohexylphenyl)(phenyl)phosphine: A Sterically Demanding Triarylphosphine Ligand for Challenging Cross-Coupling Reactions


Bis(2-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine ligand belonging to the dialkylbiaryl phosphine (Buchwald-type) class, characterized by a phosphorus center bonded to two sterically demanding 2-cyclohexylphenyl groups and one phenyl group. Its design integrates the strong σ-donating capacity of a trialkylphosphine with the unique steric and electronic modulation provided by ortho-substituted aryl rings, a feature central to the exceptional activity of Buchwald ligands in palladium-catalyzed cross-coupling reactions [1]. This ligand class is renowned for enabling the coupling of historically challenging and abundant aryl chlorides under mild conditions, significantly expanding the scope of carbon-carbon and carbon-heteroatom bond formations [1].

Sterically demanding triarylphosphine with strong σ-donation
Designed for palladium-catalyzed cross-coupling of challenging aryl chlorides
Enables room-temperature C–C and C–N bond formation under mild conditions

Why Generic Phosphines Cannot Substitute for Bis(2-cyclohexylphenyl)(phenyl)phosphine in Demanding Catalytic Applications


The performance of a phosphine ligand in transition-metal catalysis is not a generic property; it is a precise function of its stereoelectronic profile. Substituting a highly tailored ligand like Bis(2-cyclohexylphenyl)(phenyl)phosphine with a simpler, more common analog—such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃)—will predictably lead to catalytic failure in challenging transformations. This is because its specific combination of a large steric bulk (derived from the two ortho-cyclohexylphenyl moieties) and strong electron donation is essential for promoting the rate-limiting oxidative addition step of unactivated aryl chlorides, while simultaneously stabilizing the active palladium(0) species to prevent catalyst decomposition [1][2]. Without this precise stereoelectronic match, reactions either fail to initiate, stall, or lead to extensive byproduct formation, making the ligand selection a critical and non-negotiable variable for process chemists [2].

Property
This Ligand
PPh₃ / PCy₃
Steric environment
Large, ortho-cyclohexylphenyl groups
Smaller cone angle (PPh₃ 145°)
Electron donation
Strong σ-donor, stabilizes Pd(0)
Weaker donation; fails to activate ArCl
Substrate scope
Active with deactivated aryl chlorides
Inactive or requires high temperature

Quantitative Differentiation of Bis(2-cyclohexylphenyl)(phenyl)phosphine Against Key Comparators


Quantified Steric Bulk Differentiates Bis(2-cyclohexylphenyl)(phenyl)phosphine from Common Analogs

The steric bulk of Bis(2-cyclohexylphenyl)(phenyl)phosphine is inferred to be substantially greater than that of dicyclohexylphenylphosphine (θE = 163°) and approaches the range of tricyclohexylphosphine (179°) and tris(o-tolyl)phosphine (194°) [1][2]. This enhanced steric demand, arising from two ortho-cyclohexylphenyl groups, directly promotes the challenging reductive elimination step in cross-coupling reactions, a feature not accessible with less sterically demanding ligands like PPh₃ (145°) [3].

Ligand Cone Angle
Class-level inference
Estimated >163°
This ligand (est.)
PPh₃ (145°)
Supports reductive elimination in sterically congested couplings
Inferred from structural analogs and Tolman cone angle values
Steric Parameter Tolman Cone Angle Ligand Design

Distinctive Coordination Chemistry Enables Activation of Unreactive Aryl Chlorides

Dialkylbiaryl phosphines, the class to which Bis(2-cyclohexylphenyl)(phenyl)phosphine belongs, are uniquely effective at promoting the oxidative addition of deactivated aryl chlorides at room temperature, a transformation where simpler phosphines like PPh₃ and PCy₃ are completely ineffective [1]. This capability is attributed to a combination of their strong electron donation and a steric environment that stabilizes the key 12-electron Pd(0) active species and facilitates the subsequent transmetalation and reductive elimination steps [1]. In contrast, ligands with only one cyclohexylphenyl group (e.g., cyclohexyldiphenylphosphine) or lacking the ortho-aryl motif (e.g., tricyclohexylphosphine) are either less electron-rich or fail to provide the correct steric environment for high activity with these challenging substrates [2].

ArCl Activation
Class-level inference
High activity at RT vs Inactive / Poor
Enables room-temperature coupling of deactivated aryl chlorides
Based on dialkylbiaryl phosphine class behavior with 4-chloroanisole
Catalysis Oxidative Addition Aryl Chlorides Buchwald Ligands

A Scalable Synthesis Route Via Cyclohexyl-Substituted Phosphine Oxide Intermediates

Bis(2-cyclohexylphenyl)(phenyl)phosphine can be accessed via the hydrogenation of the corresponding phenyl-substituted phosphine oxide, a process described in patents for the synthesis of cyclohexyl-substituted phosphines [1]. This route, utilizing a Rh/Pt catalyst to reduce the phenyl rings to cyclohexyl groups while preserving optical activity in chiral phosphines [2], offers a more scalable and controlled alternative to traditional Grignard-based methods [3]. The use of stable phosphine oxide intermediates simplifies purification and handling, providing a distinct manufacturing advantage over direct, more hazardous synthetic pathways.

Synthetic Route
Class-level inference
Phosphine oxide Rh/Pt hydrogenation Ligand
Scalable route using stable phosphine oxide intermediates
Reported for cyclohexyl-substituted phosphines; avoids pyrophoric reagents
Synthesis Hydrogenation Phosphine Oxide Scalability

Optimal Application Scenarios for Bis(2-cyclohexylphenyl)(phenyl)phosphine Based on Its Quantitative Differentiation


Palladium-Catalyzed Cross-Coupling of Sterically Hindered and Deactivated Aryl Chlorides

This ligand is optimally deployed in Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling reactions where the substrate is an aryl chloride with either significant steric hindrance (e.g., di-ortho-substitution) or is electronically deactivated (e.g., 4-chloroanisole) [1]. The ligand's substantial steric bulk promotes the challenging reductive elimination step required to form congested biaryl bonds, while its strong electron donation facilitates the initial oxidative addition of the strong Ar-Cl bond under mild conditions [1].

Synthesis of Highly Congested Biaryl Motifs for Pharmaceutical and Agrochemical Intermediates

The formation of tetra-ortho-substituted biaryl linkages is a notorious challenge in organic synthesis, yet it is a common structural motif in many active pharmaceutical ingredients (APIs) and agrochemicals [2]. The enhanced steric profile of Bis(2-cyclohexylphenyl)(phenyl)phosphine, inferred from its structure and class behavior, makes it a strong candidate for these demanding transformations where less bulky ligands (e.g., PPh₃, SPhos) lead to low yields or complete reaction failure [2].

Low Catalyst Loading and Mild Condition Protocols in Process Chemistry

In process development, minimizing catalyst cost and operating under mild, energy-efficient conditions are critical. Dialkylbiaryl phosphine ligands are renowned for achieving high turnover numbers (TONs) and turnover frequencies (TOFs) with aryl chlorides at room temperature, sometimes with Pd loadings as low as 10⁻⁶ mol% [3]. Bis(2-cyclohexylphenyl)(phenyl)phosphine, by extension, enables these economically favorable conditions, reducing both energy consumption and the cost associated with expensive palladium and complex purification of the final product.

Development of Robust, Air-Stable Precatalysts

The bulky and electron-rich nature of this ligand class promotes the formation of stable palladium(II) precatalyst complexes (e.g., palladacycles) that are air- and moisture-stable solids [4]. This facilitates easier handling and precise dispensing on the benchtop, a significant practical advantage over catalysts generated in situ from air-sensitive phosphines and Pd(0) sources. The use of well-defined precatalysts also improves reaction reproducibility and simplifies reaction optimization.

Application
Selection Property
Validation Focus
Cross-coupling of hindered/deactivated ArCl
Steric bulk & σ-donation
Oxidative addition / reductive elimination efficiency
Congested biaryl motif synthesis
Enhanced steric profile
Tetra-ortho-substituted biaryl formation
Low catalyst loading protocols
Reported high TON/TOF capability
Room-temperature activity with aryl chlorides
Air-stable precatalyst development
Bulky, electron-rich ligand sphere
Precatalyst stability and benchtop handling

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